molecular formula C11H17N3O5S B13336057 N-{2-[(2-methoxyethyl)amino]ethyl}-4-nitrobenzene-1-sulfonamide

N-{2-[(2-methoxyethyl)amino]ethyl}-4-nitrobenzene-1-sulfonamide

Cat. No.: B13336057
M. Wt: 303.34 g/mol
InChI Key: JPBVHURDASAWQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(2-methoxyethyl)amino]ethyl}-4-nitrobenzene-1-sulfonamide ( 1837937-38-8) is a synthetically valuable sulfonamide derivative of interest in medicinal and organic chemistry. This compound features a nitro-substituted aromatic ring and a methoxyethylaminoethyl side chain, a combination that enhances its reactivity and makes it a versatile building block for the development of more complex, biologically active molecules . Research Applications and Value: The primary value of this compound lies in its role as a chemical intermediate. The electron-withdrawing nitro group on the benzene ring activates the molecule for further functionalization, such as reduction to an amine, facilitating the creation of diverse compound libraries . Furthermore, the methoxyethylaminoethyl side chain can improve solubility and bioavailability, which is a critical parameter in drug discovery efforts . Sulfonamide derivatives similar to this compound have demonstrated significant research potential, including use as ligands in the synthesis of metal complexes for investigative applications . Compound Data: • CAS Number: 1837937-38-8 • Molecular Formula: C 11 H 17 N 3 O 5 S • Molecular Weight: 303.33 g/mol • SMILES: O=S(C1=CC=C( N+ =O)C=C1)(NCCNCCOC)=O This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H17N3O5S

Molecular Weight

303.34 g/mol

IUPAC Name

N-[2-(2-methoxyethylamino)ethyl]-4-nitrobenzenesulfonamide

InChI

InChI=1S/C11H17N3O5S/c1-19-9-8-12-6-7-13-20(17,18)11-4-2-10(3-5-11)14(15)16/h2-5,12-13H,6-9H2,1H3

InChI Key

JPBVHURDASAWQE-UHFFFAOYSA-N

Canonical SMILES

COCCNCCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-methoxyethyl)amino]ethyl}-4-nitrobenzene-1-sulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 2-(2-methoxyethylamino)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-methoxyethyl)amino]ethyl}-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Substituted sulfonamide compounds.

Scientific Research Applications

N-{2-[(2-methoxyethyl)amino]ethyl}-4-nitrobenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(2-methoxyethyl)amino]ethyl}-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties References
This compound C₁₁H₁₆N₄O₅S 316.34 g/mol -NO₂ at C4, -SO₂-NH-(CH₂)₂-N-(CH₂CH₂OCH₃) High polarity due to nitro and methoxy groups
N-(2-Aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride C₈H₁₂ClN₃O₄S 281.72 g/mol -NO₂ at C4, -SO₂-NH-(CH₂)₂-NH₂·HCl Enhanced water solubility (ionic form)
4-Amino-N-(2-hydroxyethyl)-N-methylbenzene-1-sulfonamide C₉H₁₄N₂O₃S 230.29 g/mol -NH₂ at C4, -SO₂-N(CH₃)-(CH₂)₂-OH Hydrophilic (hydroxy group)
4-Chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide C₁₄H₁₃Cl₂N₃O₄S 390.24 g/mol -Cl at C4, -SO₂-NH-(CH₂)₂-NH-(2-Cl-4-NO₂-C₆H₃) Electron-withdrawing substituents (Cl, NO₂)

Key Differences and Implications

Side Chain Flexibility and Solubility: The methoxyethyl group in the title compound introduces ether oxygen atoms, enhancing hydrophilicity compared to simpler alkyl chains (e.g., N-(2-aminoethyl) derivatives in ). This may improve bioavailability in aqueous environments . In contrast, compounds with hydroxyethyl groups (e.g., ) exhibit even greater polarity but may suffer from metabolic instability due to hydroxyl group oxidation .

Chlorine substituents (e.g., ) add lipophilicity and steric bulk, which may alter membrane permeability or target selectivity .

Biological Activity: While direct bioactivity data for the title compound are unavailable, structurally related sulfonamides are known for antimicrobial (), anticancer (), and enzyme-inhibitory properties . The tertiary amine in the title compound’s side chain could facilitate interactions with acidic residues in biological targets, a feature absent in primary amine derivatives like .

Biological Activity

N-{2-[(2-methoxyethyl)amino]ethyl}-4-nitrobenzene-1-sulfonamide is a sulfonamide derivative notable for its complex structure and significant biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an enzyme inhibitor with antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound features a sulfonamide group, a nitro group, and an aminoethyl chain, which contribute to its unique reactivity and interactions with biological targets. The molecular formula is C11H16N2O4SC_{11}H_{16}N_{2}O_{4}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural characteristics allow for diverse interactions with enzymes and receptors, which are crucial for its biological activity.

This compound acts primarily as an enzyme inhibitor . Its mechanism typically involves:

  • Binding to specific enzymes or receptors : This binding modulates the activity of these biological targets, influencing various cellular processes.
  • Inhibition of critical enzyme functions : This inhibition is essential for the survival of pathogens or the proliferation of cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antibiotic agent. The sulfonamide moiety is known for its historical use in treating bacterial infections.

Anticancer Activity

Studies have also highlighted the potential anticancer effects of this compound. Its ability to interfere with cancer cell proliferation has been documented in several in vitro studies. The compound's mechanism may involve:

  • Induction of apoptosis : Triggering programmed cell death in cancer cells.
  • Cell cycle arrest : Preventing cancer cells from progressing through the cell cycle.

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    • A study demonstrated that this compound effectively inhibited dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition was associated with a significant reduction in bacterial growth rates (Source: ).
  • Anticancer Efficacy :
    • In vitro experiments on human cancer cell lines revealed that this compound induced apoptosis through mitochondrial pathways. The study reported a dose-dependent increase in apoptotic markers such as caspase activation (Source: ).
  • Comparative Analysis with Similar Compounds :
    • A comparative study highlighted the biological activity of structurally similar compounds, showcasing how variations in their functional groups influenced their efficacy against specific biological targets (Source: ).

Data Table: Comparison of Similar Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC11H16N2O4SContains sulfonamide and nitro groupsAntimicrobial, Anticancer
N-[2-amino-2-(4-methoxyphenyl)ethyl]-4-nitrobenzene-1-sulfonamideC13H16N2O4SMethoxyphenyl group presentModerate antimicrobial
N-[2-(methylamino)ethyl]-4-nitrobenzene-1-sulfonamideC10H14N2O4SLacks methoxy groupLower efficacy against cancer

Q & A

Q. What are the key synthetic routes for N-{2-[(2-methoxyethyl)amino]ethyl}-4-nitrobenzene-1-sulfonamide, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step reactions: (1) sulfonation of nitrobenzene derivatives to introduce the sulfonamide group, (2) alkylation to attach the methoxyethylaminoethyl side chain, and (3) purification via recrystallization or column chromatography. Reaction conditions such as pH (8.5–10 for nucleophilic substitutions), temperature (40–60°C for amide coupling), and solvent choice (e.g., DMF or dichloromethane) critically impact yield and purity. For example, excessive heat during nitration can lead to by-products like over-oxidized derivatives, while improper pH control during alkylation reduces amine reactivity .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of methoxyethyl, sulfonamide, and nitro groups. For instance, the methoxy proton signal appears at δ 3.2–3.5 ppm, while aromatic protons resonate at δ 7.5–8.3 ppm .
  • High-Resolution Mass Spectrometry (HR-MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 358.12).
  • Infrared Spectroscopy (IR) : Detects sulfonamide S=O stretches (1320–1160 cm⁻¹) and nitro group vibrations (1520–1350 cm⁻¹) .

Q. How do solvent polarity and reaction temperature affect the efficiency of amide bond formation during synthesis?

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the amine group, accelerating amide coupling. Elevated temperatures (50–70°C) improve reaction rates but must be balanced against thermal decomposition risks. For example, coupling reactions in DMF at 60°C achieve >80% yield, whereas non-polar solvents like toluene result in incomplete reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed for sulfonamide derivatives with similar structural motifs?

Systematic approaches include:

  • Structure-Activity Relationship (SAR) studies : Vary substituents (e.g., nitro position, methoxy chain length) and compare bioactivity trends.
  • Computational docking : Model interactions with target proteins (e.g., carbonic anhydrase) to identify critical binding residues.
  • Dose-response assays : Quantify IC₅₀ values under standardized conditions to minimize variability .

Q. What strategies mitigate stability issues of this compound under acidic or oxidative conditions?

  • pH-controlled storage : Store at neutral pH (6–8) to prevent sulfonamide hydrolysis.
  • Antioxidant additives : Use ascorbic acid (0.1% w/v) to inhibit nitro group reduction.
  • Lyophilization : Enhances shelf-life by reducing water-mediated degradation .

Q. How can regioselective functionalization of the benzene ring be achieved in derivatives of this compound?

  • Directed ortho-metalation : Use directing groups (e.g., sulfonamide) to install substituents at specific positions.
  • Microwave-assisted synthesis : Enables precise control over reaction kinetics, favoring regioselectivity. For example, microwave irradiation at 100°C for 10 minutes achieves >90% para-substitution in nitration reactions .

Q. What experimental designs are optimal for probing the mechanism of enzyme inhibition by this compound?

  • Enzyme kinetics assays : Measure inhibition constants (Kᵢ) using Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity and thermodynamics (ΔH, ΔS).
  • X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., dihydrofolate reductase) to identify binding motifs .

Methodological Notes

  • Contradiction analysis : When conflicting bioactivity data arise, cross-validate using orthogonal assays (e.g., fluorescence polarization vs. SPR) .
  • Scale-up challenges : Transitioning from lab-scale (mg) to pilot-scale (g) synthesis requires optimizing mixing efficiency and heat transfer to maintain yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.